

A Comparative Benchmarking Guide to 4-Bromotetrahydropyran in Key Organic Reactions

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Compound of Interest

Compound Name: 4-Bromotetrahydropyran

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In the landscape of modern organic synthesis, the tetrahydropyran (THP) moiety is a prevalent scaffold in a myriad of biologically active molecules and approved pharmaceuticals. The strategic introduction and functionalization of this motif are therefore of paramount importance. **4-Bromotetrahydropyran** has emerged as a versatile and commercially available building block for this purpose, serving as a linchpin in various carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an objective comparison of the performance of **4-Bromotetrahydropyran** in three cornerstone reactions of synthetic chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Grignard reaction. Its performance is benchmarked against other relevant alternatives, including 4-iodotetrahydropyran, 4-chlorotetrahydropyran, and tetrahydropyran-4-yl triflate, to provide a comprehensive resource for reaction planning and optimization.

Performance in Suzuki-Miyaura Coupling

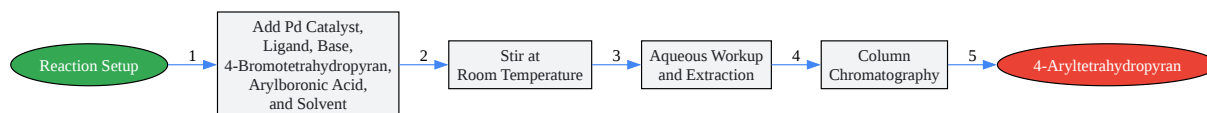
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C(sp³)–C(sp²) bonds. The performance of 4-substituted tetrahydropyrans in this reaction is highly dependent on the nature of the leaving group, with the general reactivity trend being I > OTf > Br >> Cl.[1]

Substrate	Coupling Partner	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
4-Bromotetrahydropyran	Phenylboronic acid	$\text{Pd}(\text{OAc})_2$ / PCy_3	$\text{K}_3\text{PO}_4 \cdot \text{H}_2\text{O}$	THF	25	18	~85-95
4-Iodotetrahydropyran	Phenylboronic acid	$\text{Pd}(\text{PPh}_3)_4$	K_2CO_3	Toluene/ H_2O	60	12	>90
4-Chlorotetrahydropyran	Phenylboronic acid	$\text{NiCl}_2(\text{PCy}_3)_2$	K_3PO_4	2-MeTHF	100	24	~60-70
Tetrahydropyran-4-yl Triflate	Phenylboronic acid	$\text{Pd}(\text{PPh}_3)_4$	K_2CO_3	Dioxane	85	6	~80-90

Note: The yields presented are representative and can vary based on specific reaction conditions and substrate scope. Data is compiled and extrapolated from typical Suzuki-Miyaura couplings of alkyl halides and triflates.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotetrahydropyran

A flame-dried Schlenk flask is charged with $\text{Pd}(\text{OAc})_2$ (2 mol%), tricyclohexylphosphine (PCy_3 , 4 mol%), and $\text{K}_3\text{PO}_4 \cdot \text{H}_2\text{O}$ (2.0 equivalents). The flask is evacuated and backfilled with argon. Anhydrous THF is added, followed by **4-Bromotetrahydropyran** (1.0 equivalent) and phenylboronic acid (1.2 equivalents). The reaction mixture is stirred at room temperature for 18 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-phenyltetrahydropyran.[3]



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Suzuki-Miyaura Coupling Workflow

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of nitrogen-containing compounds. Similar to the Suzuki-Miyaura coupling, the reactivity of the 4-halotetrahydropyran is dependent on the halogen, with bromides being commonly employed.

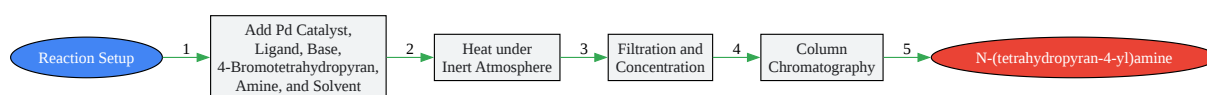
Substrate	Amine	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
4-Bromotetrahydropyran	Morpholine	Pd ₂ (dba) ₃ / RuPhos	NaOtBu	Toluene	100	12	~70-80
4-Bromotetrahydropyran	Aniline	Pd(OAc) ₂ / XPhos	Cs ₂ CO ₃	Dioxane	110	16	~65-75

Note: The yields are representative and based on typical Buchwald-Hartwig amination reactions of alkyl bromides.[4][5]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotetrahydropyran

To an oven-dried Schlenk tube are added $\text{Pd}_2(\text{dba})_3$ (1.5 mol%), RuPhos (3 mol%), and NaOtBu (1.4 equivalents). The tube is evacuated and backfilled with argon. **4-**

Bromotetrahydropyran (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous toluene are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to yield N-(tetrahydropyran-4-yl)morpholine.[4]



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Buchwald-Hartwig Amination Workflow

Performance in Grignard Reaction

4-Bromotetrahydropyran can be readily converted to its corresponding Grignard reagent, a potent nucleophile for addition to carbonyl compounds and other electrophiles.

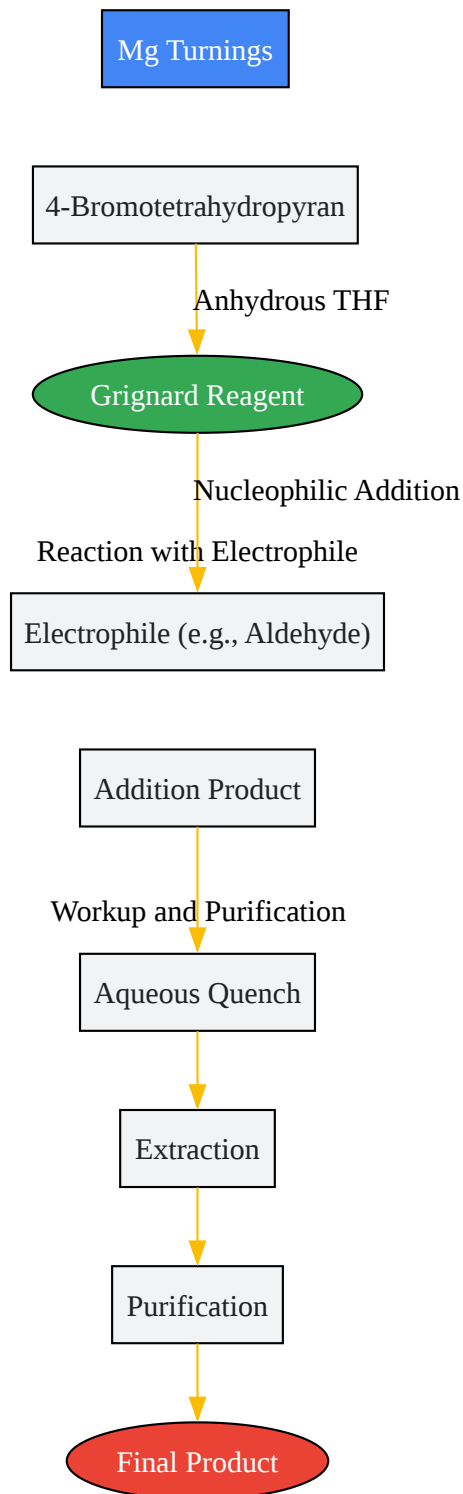
Electrophile	Grignard Reagent	Solvent	Temp. (°C)	Time (h)	Yield (%)
Benzaldehyde	Tetrahydropyran-4-ylmagnesium bromide	THF	0 to RT	2	~80-90
Benzophenone	Tetrahydropyran-4-ylmagnesium bromide	THF	0 to RT	3	~75-85
Carbon Dioxide	Tetrahydropyran-4-ylmagnesium bromide	THF	-78 to RT	2	~70-80

Note: Yields are representative and based on typical Grignard reactions.[6]

Experimental Protocol: Grignard Reaction with 4-Bromotetrahydropyran

All glassware must be rigorously dried. Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added. A solution of **4-Bromotetrahydropyran** (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once the reaction is sustained, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour. The Grignard reagent is then cooled to 0 °C, and a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred for 2 hours at room temperature, then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[6][7]

Grignard Reagent Formation



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Grignard Reaction Logical Flow

Conclusion

4-Bromotetrahydropyran is a reliable and effective substrate for a range of important synthetic transformations. While alternatives with different leaving groups offer varying degrees of reactivity, **4-Bromotetrahydropyran** provides a good balance of stability, reactivity, and commercial availability. For Suzuki-Miyaura couplings where higher reactivity is desired, 4-iodotetrahydropyran or a triflate precursor may be advantageous, albeit at a likely higher cost. For large-scale synthesis where cost is a primary driver, investigation into the more challenging coupling of 4-chlorotetrahydropyran with a suitable nickel catalyst system could be warranted. In Buchwald-Hartwig aminations and Grignard reactions, **4-Bromotetrahydropyran** remains a practical and efficient choice. This guide provides researchers with the foundational data and protocols to make informed decisions when incorporating the tetrahydropyran moiety into their synthetic targets.

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